molecular formula C7H8O2 B1222865 Cyclohexa-2,5-diene-1-carboxylic acid CAS No. 4794-04-1

Cyclohexa-2,5-diene-1-carboxylic acid

Cat. No. B1222865
CAS RN: 4794-04-1
M. Wt: 124.14 g/mol
InChI Key: SITZRXZBFQSDJO-UHFFFAOYSA-N
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Description

Cyclohexa-2,5-diene-1-carboxylic acid is a chemical compound with the linear formula C7H8O2 . It has a molecular weight of 124.141 . This compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

Synthetic routes to pure 1-phenylcyclohexa-2,5-diene-1-carboxylic acid and derived esters have been developed . The preparation of these compounds involves several steps, including the synthesis of cyclohexa-2,5-dien-1-ylmethanol derivatives .


Molecular Structure Analysis

The molecular structure of Cyclohexa-2,5-diene-1-carboxylic acid consists of a cyclohexadiene ring with a carboxylic acid group attached . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Cyclohexa-2,5-diene-1-carboxylic acid can undergo various chemical reactions. For instance, it has been studied in the context of dehydrative coupling with 1,1-diarylalkenes . Additionally, its homolytic dissociation has been investigated using EPR spectroscopy .

Scientific Research Applications

Reductive Free-Radical Alkylations and Cyclisations

Cyclohexa-2,5-diene-1-carboxylic acid demonstrates efficacy as a mediator in alkyl radical chain addition and cyclisation processes. The reductive alkylations using this compound are successful, even with limited equivalents of alkene. This process facilitates the generation of products such as 7-oxabicyclo[4.3.0]nonane. The reactions are free from metal contaminants, and the alkyl radicals undergo direct reduction before addition or cyclisation (Baguley & Walton, 1998).

Alkyl Radical Generation

Cyclohexa-2,5-diene-1-carboxylic acid derivatives are used to generate alkyl radicals. These radicals can be trapped with moderate efficiency by halogen donors or alkenes, showcasing the compound's utility in radical chemistry (Binmore, Cardellini, & Walton, 1997).

Transfer Hydrogenation

Cyclohexa-2,5-diene-1-carboxylic acid is effective in Brønsted acid-catalyzed transfer hydrogenation processes. This application is particularly relevant in the transfer hydrogenation of alkenes, where the compound acts as a dihydrogen surrogate (Chatterjee & Oestreich, 2016).

Desymmetrization and Diastereoselective Protonation

In the realm of stereochemistry, cyclohexa-2,5-diene-1-carboxylic acid derivatives are involved in desymmetrization processes, particularly in diastereoselective protonation-hydroamination cascades. This application is significant in the synthesis of bicyclic allylic amines (Lebeuf, Robert, Schenk, & Landais, 2006).

Diastereoselective Alkylation Reactions

The compound demonstrates remarkable stereoselectivity in diastereoselective alkylation reactions. These reactions are crucial for the formation of compounds with specific stereochemical configurations, relevant in the synthesis of complex molecules (Bennett et al., 2012).

Role in Anaerobic Benzoate Degradation

Cyclohexa-2,5-diene-1-carboxylic acid has been identified as an intermediate in anaerobic benzoate degradation by Rhodopseudomonas palustris. This highlights its role in microbial metabolism and environmental chemistry (Gibson & Gibson, 1992).

Homolytic Dissociation Studies

This compound is studied for its homolytic dissociation, particularly in EPR spectroscopy, to understand the behavior of carboxylic acids in radical chemistry. This research contributes to the broader understanding of radical mechanisms and stability (Jackson & Walton, 2001).

Safety And Hazards

While specific safety data for Cyclohexa-2,5-diene-1-carboxylic acid was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

cyclohexa-2,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2-6H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITZRXZBFQSDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197360
Record name Cyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexa-2,5-diene-1-carboxylic acid

CAS RN

4794-04-1
Record name 2,5-Cyclohexadiene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4794-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexa-2,5-diene-1-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexa-2,5-diene-1-carboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.045
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexa-2,5-diene-1-carboxylic acid
Reactant of Route 2
Cyclohexa-2,5-diene-1-carboxylic acid
Reactant of Route 3
Cyclohexa-2,5-diene-1-carboxylic acid
Reactant of Route 4
Cyclohexa-2,5-diene-1-carboxylic acid
Reactant of Route 5
Cyclohexa-2,5-diene-1-carboxylic acid
Reactant of Route 6
Cyclohexa-2,5-diene-1-carboxylic acid

Citations

For This Compound
25
Citations
LV Jackson, JC Walton - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
Hydrogen abstraction from 1-substituted cyclohexa-2,5-diene-1-carboxylic acids containing linear, branched and cyclic alkyl substituents, as well as allyl, propargyl (prop-2-ynyl), …
Number of citations: 13 pubs.rsc.org
PA Baguley, JC Walton - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
A range of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids were prepared by Birch reduction–alkylation of benzoic acid and their efficiency as mediators of alkyl radical chain addition …
Number of citations: 40 pubs.rsc.org
JC Walton, A Studer - Accounts of chemical research, 2005 - ACS Publications
Suites of new precursors designed around a cyclohexadiene core and intended to mediate “clean” radical chain syntheses have been prepared and tested. 1-Functionalized cyclohexa-…
Number of citations: 128 pubs.acs.org
G Binmore - 1995 - search.proquest.com
Esters of cyclohexa-2, 5-diene-l-carboxylic acid were investigated to study the transfer of the labile bisallylic hydrogens (C-4) to give the cyclohexadienyl radical and then the …
Number of citations: 4 search.proquest.com
P D'Ambrosio, L Tonucci, N d'Alessandro, A Morvillo… - 2011 - Wiley Online Library
The capability of platinum, palladium and ruthenium sulfophthalocyanines (PtPcS, PdPcS and RuPcS) to act as singlet oxygen [ 1 O 2 ( 1 Δ g )] photosensitizers in ene reactions in …
A Bhunia, A Studer - Chem, 2021 - cell.com
This review illustrates pioneering work and recent advancements on the use of pro-aromatic compounds as carbon- and heteroatom-radical precursors. Pro-aromatic systems such as 1,…
Number of citations: 61 www.cell.com
Y Gao, K Kubota, H Ito - Angewandte Chemie International …, 2023 - Wiley Online Library
Birch reduction has been widely used in organic synthesis for over half a century as a powerful method to dearomatize arenes into 1,4‐cyclohexadiene derivatives. However, the …
Number of citations: 10 onlinelibrary.wiley.com
K Schroeter, CA Schalley, D Schröder… - Helvetica chimica …, 1997 - Wiley Online Library
The Fe + ‐mediated [4+2] cycloaddition of dienes with alkynes has been examined by four‐sector ion‐beam and ion cyclotron resonance mass spectrometry. Prospects and limitations …
Number of citations: 7 onlinelibrary.wiley.com
L Lezama, T Rojo, EG Ferrer - 2010 - ri.conicet.gov.ar
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci Page 1 This article appeared in a journal published by …
Number of citations: 2 ri.conicet.gov.ar
D Rachii, DJ Caldwell, Y Kosukegawa… - The Journal of …, 2023 - ACS Publications
A Ni-catalyzed enantioselective intramolecular Mizoroki–Heck reaction has been developed to transform symmetrical 1,4-cyclohexadienes with attached aryl halides into …
Number of citations: 1 pubs.acs.org

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